Dibenzo[bc,ef]coronene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
nonacyclo[16.12.0.02,15.03,12.04,29.05,10.06,27.021,30.023,28]triaconta-1(18),2(15),3(12),4,6,8,10,13,16,19,21(30),22,24,26,28-pentadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H14/c1-3-17-13-19-11-9-15-7-8-16-10-12-20-14-18-4-2-6-22-21(5-1)23(17)29-27(19)25(15)26(16)28(20)30(29)24(18)22/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVKYYLDAVMMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C4C5=C(C=CC6=C5C7=C(C=C6)C=C8C=CC=C9C8=C7C4=C2C9=C1)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172448 | |
| Record name | Dibenzo(bc,ef)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190-31-8 | |
| Record name | Dibenzo(bc,ef)coronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(bc,ef)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Dibenzo Bc,ef Coronene
Established Synthetic Pathways for Dibenzo[bc,ef]coronene
The synthesis of this compound has traditionally relied on established methods in organic chemistry, primarily focusing on the construction of its extended π-system.
Cyclodehydrogenation Strategies for Polycyclic Aromatic Hydrocarbons
Cyclodehydrogenation is a foundational strategy for creating large PAHs from oligophenylene precursors. researchgate.netrsc.org This method involves intramolecular C-C bond formation through an oxidative process, effectively "stitching" together aromatic rings. researchgate.netrsc.org The Scholl reaction is a classic example of this type of transformation, often utilizing a Lewis acid like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) in conjunction with an oxidant. acs.org This reaction proceeds through a π-type radical carbocation intermediate, which then undergoes intramolecular cyclization. acs.org While effective, a significant challenge in the synthesis of complex PAHs like this compound is that reactions occurring at the bay regions of the molecule can be difficult to control. acs.org
A detailed study on the oxidative cyclodehydrogenation of oligophenylene precursors has provided insight into the reaction course, confirming that the reaction proceeds intramolecularly without the formation of organic side products. researchgate.netrsc.org This exclusivity is a key advantage in producing the desired complex aromatic structures without significant byproducts. rsc.org
Stepwise Annulation Approaches for this compound Precursors
Stepwise annulation provides a more controlled method for the construction of this compound. This approach involves the sequential addition of rings to a pre-existing core structure. A notable example is the gas-phase synthesis of coronene (B32277), a related PAH, which proceeds through a series of aryl radical-mediated ring annulations. nih.govchemistryviews.org This process involves intermediates such as benzo[e]pyrene (B47544) and benzo[ghi]perylene (B138134) and highlights the diversity of molecular mass growth processes in PAH synthesis. nih.govchemistryviews.org The isomer-selective identification of these multi-ringed aromatics is a critical aspect of this methodology. nih.gov
Novel Synthetic Methodologies for this compound and its Derivatives
Recent advancements have introduced innovative techniques for synthesizing this compound and its derivatives, offering improved efficiency, selectivity, and access to novel structures.
Metal-Catalyzed Coupling Reactions
Transition-metal catalyzed reactions are pivotal in modern PAH synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allow for the precise functionalization of coronene frameworks. For instance, brominated coronene precursors can be reacted with aryl boronic acids in the presence of a palladium catalyst to yield substituted coronene derivatives. Another powerful technique is palladium-catalyzed alkyne benzannulation, which has been used to fuse additional benzene (B151609) rings onto preformed coronene precursors, leading to the formation of circumpyrene (B1261850) analogs. acs.org These methods provide a high degree of control over the final structure, enabling the synthesis of specifically tailored this compound derivatives.
Table 1: Examples of Metal-Catalyzed Reactions in PAH Synthesis
| Reaction Type | Catalyst | Precursors | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Brominated coronene, Aryl boronic acid | Substituted coronene | |
| Alkyne Benzannulation | Pd(OAc)₂ | Dibrominated dibenzo[hi,st]ovalene, Diarylacetylenes | Circumpyrene analogs | |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂·CH₂Cl₂, CuI | Dibromo-dimesityldibenzo[hi,st]ovalene, TIPS-acetylene | Alkynyl-substituted DBOV | acs.org |
Formal Cycloaddition Strategies (e.g., [3+3] Cycloadditions)
Formal cycloaddition reactions represent a novel and powerful tool for constructing complex aromatic systems. A notable example is the synthesis of azahexabenzocoronenium salts through a formal [3+3] cycloaddition of polycyclic aromatic azomethine ylides with cyclopropenes. aalto.fi This strategy, followed by intramolecular cyclization, facilitates the formation of C(sp²)-C(sp²) bonds and allows for the introduction of heteroatoms into the core of the PAH. aalto.fi While not a direct synthesis of this compound, this methodology demonstrates the potential of cycloaddition reactions to create highly complex and functionalized coronene-type structures.
Mechanochemical Approaches in this compound Synthesis
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is an emerging and sustainable approach in organic synthesis. This method has been applied to the synthesis of periphery-hydrogenated PAHs. rsc.org For instance, the mechanochemical transfer hydrogenation of PAHs like coronene has been achieved using a rhodium catalyst. rsc.orgresearchgate.net While the direct mechanochemical synthesis of this compound has not been extensively reported, the development of photomechanochemical protocols for reactions like the Mallory and cyclodehydrochlorination reactions suggests its future potential. acs.orgnih.gov These solid-state methods offer advantages such as reduced solvent use and potentially different selectivity compared to traditional solution-phase reactions. acs.orgnih.gov
Derivatization and Functionalization of this compound
The ability to introduce various functional groups and heteroatoms onto the this compound core is paramount for fine-tuning its properties. These modifications can influence its solubility, electronic behavior, and self-assembly characteristics.
Synthesis of Substituted this compound Derivatives
The functionalization of the this compound periphery can be achieved through several synthetic strategies, including electrophilic aromatic substitution and cross-coupling reactions. For instance, direct edge-functionalization of a corannulene-coronene hybrid nanographene has been demonstrated through reactions like bromination, nitration, formylation, and Friedel-Crafts acylation, often yielding regioselective products in good yields. chemrxiv.org These initially installed functional groups can then be further modified. chemrxiv.org
Common post-functionalization methods include:
Suzuki-Miyaura cross-coupling: This palladium-catalyzed reaction is used to introduce aryl groups.
Sonogashira-Hagihara reaction: This allows for the installation of alkyne moieties.
Buchwald-Hartwig amination: This method is employed for the formation of C-N bonds.
Sequential functionalization can also be performed to create hetero-functional structures. chemrxiv.org For example, a family of substituted tribenzo[a,d,g]coronene derivatives has been synthesized through a Diels-Alder reaction followed by Scholl oxidation. mdpi.com
Table 1: Examples of Direct Functionalization of a Corannulene-Coronene Hybrid
| Reaction Type | Reagents and Conditions | Product(s) | Yield(s) | Reference |
| Bromination | N-bromosuccinimide (NBS), BF3·OEt2 | Mono- and di-brominated products | - | chemrxiv.org |
| Nitration | HNO3, acetic anhydride | Mono- and di-nitrated products | - | chemrxiv.org |
| Formylation | Dichloromethyl methyl ether, TiCl4 | Mono-aldehyde | 89% | chemrxiv.org |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | Mono- and di-acetylated products | 34% and 41% | chemrxiv.org |
Incorporation of Heteroatoms into the this compound Core
The introduction of heteroatoms such as nitrogen and sulfur into the carbon framework of this compound and related nanographenes can significantly alter their electronic properties.
Nitrogen-doped nanographenes can be synthesized by employing nitrogen-containing precursors in cyclodehydrogenation reactions. For example, azahexabenzocoronenium salts, which are cationic nitrogen-embedded hexa-peri-hexabenzocoronene (HBC) derivatives, have been synthesized. aalto.fi The synthesis involves a formal [3+3] cycloaddition of polycyclic aromatic azomethine ylides with cyclopropenes, followed by a mechanochemical intramolecular cyclization. aalto.fi The incorporation of pyrimidine (B1678525) rings has also been shown to impart electron-accepting properties to the nanographene molecule. nih.gov On-surface synthesis on substrates like Ag(111) under ultrahigh vacuum has been utilized to create fully fused N-doped HBC from dibenzo-9a-azaphenalene salt precursors. nih.gov
Sulfur-doped nanographenes have been prepared through methods like thiophene (B33073) annulation. For instance, perchlorinated HBC can be post-functionalized to introduce sulfur atoms. nih.gov Fully thiophene-fused coronenes, known as hexathienocoronenes (HTCs), have also been synthesized. nih.gov
Periphery-Hydrogenation of this compound and Related Nanographenes
Periphery-hydrogenation offers a "π-truncation" strategy to modify the electronic properties of nanographenes. nih.govacs.org This process converts sp²-hybridized carbon atoms at the periphery to sp³-hybridized ones, leading to materials with increased solubility and altered electronic characteristics. riken.jprsc.org
Several methods have been developed for the hydrogenation of large PAHs:
High-Pressure Catalytic Hydrogenation: The hydrogenation of nanographenes like hexa-peri-hexabenzocoronene can be carried out using catalysts such as palladium on carbon (Pd/C) under high hydrogen gas pressure (e.g., 150 bar) and elevated temperatures (e.g., 120 °C). nih.govacs.org These conditions are often much harsher than those required for smaller PAHs. nih.govacs.org
Mechanochemical Transfer Hydrogenation: A more recent and efficient method involves rhodium-catalyzed mechanochemical transfer hydrogenation. riken.jpresearchgate.net This approach avoids the need for high-pressure hydrogen gas and can be performed under ambient atmosphere, offering a safer and more rapid synthesis of periphery-hydrogenated PAHs. riken.jpresearchgate.net
Interaction with Atomic Hydrogen: Studies have also explored the hydrogenation of nanographene monolayers on surfaces like gold through interaction with atomic hydrogen generated from a hydrogen source or plasma. acs.org
Table 2: Comparison of Hydrogenation Methods for Nanographenes
| Method | Conditions | Advantages | Disadvantages | Reference |
| High-Pressure Catalytic Hydrogenation | 120-150 bar H2, 120 °C, Pd/C, 1-2 weeks | Access to peralkylated circumbiphenyl (B1207324) core | Harsh conditions, long reaction times | nih.govacs.org |
| Mechanochemical Transfer Hydrogenation | Rh catalyst, diboronic acid, ball-milling, ambient atmosphere | Rapid, safe, low-cost, no H2 gas required | - | riken.jpresearchgate.net |
| Atomic Hydrogen Interaction | Hydrogen source or plasma, UHV | Fabrication of atomically precise nanographanes | Requires specialized equipment | acs.org |
Reaction Pathways and Mechanistic Insights in this compound Formation
The formation of the this compound skeleton and other large PAHs often proceeds through complex reaction pathways involving oxidative cyclizations and cationic intermediates.
Oxidative Rearrangements and Cyclizations
The Scholl reaction, which involves an oxidative cyclodehydrogenation, is a cornerstone in the synthesis of large PAHs from oligophenylene precursors. rsc.orgresearchgate.netnih.gov This reaction is typically carried out in the presence of a Lewis acid (e.g., FeCl₃ or AlCl₃) and an oxidant. nih.govacs.org Detailed studies have confirmed that this reaction often proceeds in an exclusively intramolecular fashion, without the formation of organic side products. rsc.orgresearchgate.net
Acid-catalyzed skeletal rearrangements of twisted PAHs containing units like cyclooctatetraene (B1213319) can also lead to the formation of coronene derivatives. These reactions, mediated by reagents like FeCl₃ or a combination of DDQ and Sc(OTf)₃, involve initial electrophilic aromatic substitution to form cationic intermediates, followed by ring expansion/contraction and final aromatization.
Photoredox annulation has emerged as a milder alternative for the synthesis of molecular graphenoids. nih.govacs.org This method utilizes light to generate reactive intermediates, such as aryl radicals, which then undergo intramolecular C-C bond formation. nih.gov This approach is often more compatible with functional groups and heteroatom-doped frameworks compared to the harsh conditions of the Scholl reaction. nih.gov
Cation-Initiated Reaction Mechanisms
Cationic intermediates play a pivotal role in the formation of many PAHs. The Scholl reaction, for instance, is believed to proceed through radical cation intermediates. nih.gov The mechanism can be viewed as either an arenium cation (σ-complex) pathway or a process initiated by radical cations (oxidative aromatic coupling). rsc.org
The study of acid-catalyzed reactions of precursors like 10,11-epoxy-dibenzo[a,d]cycloheptan-5-ol has provided significant insights into cation-initiated pathways toward various polycyclic aromatic scaffolds. nih.govacs.orgnih.govacs.org These reactions can be guided by tuning substrate structures and reaction temperatures to selectively produce different classes of products, including acenes and azulene-embedded PAHs. nih.govacs.orgnih.govacs.org The identified reactive patterns include: nih.govacs.orgnih.govacs.org
Meinwald rearrangement
Nazarov cyclization
Transannular aryl migration
Transannular Friedel–Crafts cyclization
These cation-initiated strategies represent an underexplored but powerful tool for the selective synthesis of complex conjugated networks. acs.orgnih.gov
Advanced Theoretical and Computational Investigations of Dibenzo Bc,ef Coronene
Quantum Chemical Approaches
The optoelectronic properties of Dibenzo[bc,ef]coronene are primarily investigated using a combination of first-principles density-functional theory (DFT) and electron-correlated model Hamiltonians. arxiv.orgnih.govacs.org These methods are crucial for understanding the influence of the molecule's low symmetry (C2v point group) on its electronic and optical behavior. arxiv.orgnih.govacs.org
Density Functional Theory (DFT) is a foundational method for studying the ground-state electronic properties of this compound. arxiv.orgarxiv.org Researchers utilize DFT to optimize the molecule's geometry and to calculate a variety of fundamental properties. core.ac.ukaanda.org For instance, calculations often employ the B3LYP exchange-correlation functional, which has demonstrated good performance for PAHs. arxiv.org
DFT calculations provide key data points such as ionization energies, electron affinity, and polarizabilities. unica.it These computed values are essential for predicting the molecule's behavior in various environments and for benchmarking against experimental data, where available. aanda.orgunica.it For example, the calculated adiabatic single ionization energy is 6.12 eV, which compares reasonably with the experimental value of 6.50 eV. unica.it
| Property | Species | Value | Units |
| Single Ionization Energy | Adiabatic | 6.12 | eV |
| Vertical | 6.17 | eV | |
| Double Ionization Energy (Singlet) | Adiabatic | 15.78 | eV |
| Vertical | 15.94 | eV | |
| Electron Affinity | Adiabatic | 1.42 | eV |
| Vertical | 1.36 | eV | |
| Permanent Dipole Moment | Neutral | -0.07 | Debye |
| Cation | -0.74 | Debye | |
| Anion | +0.99 | Debye |
Table 1: Selected DFT-calculated electronic properties of this compound. Data sourced from the NASA Ames PAH IR Spectroscopic Database. unica.it
To investigate the properties of electronic excited states, Time-Dependent Density Functional Theory (TDDFT) is the most widely used method due to its favorable balance of computational cost and accuracy. arxiv.orgrsc.org This approach is employed to compute the optical absorption spectrum of this compound by determining the excitation energies and their corresponding transition dipole couplings from the ground state. arxiv.org The TDDFT method is considered particularly accurate for singly-excited optical states. arxiv.org
Studies on this compound and related PAHs have shown that TDDFT calculations, often using the B3LYP functional, yield results that agree well with experimental findings. arxiv.orgnih.govacs.org For benchmarking purposes, other functionals like HSE06 and PBE have also been used. arxiv.org TDDFT is also a critical tool for evaluating the photo-absorption cross-sections of the molecule and its ions, which is vital for astrophysical models. arxiv.org The theory's major successes and challenges, such as the description of weak and strong fields, continuum states, and charge transfer, are active areas of research. researchgate.net
Alongside first-principles methods, effective π-electron methodologies such as the Pariser-Parr-Pople (PPP) model Hamiltonian are utilized to study this compound. arxiv.org The PPP model, which is specifically designed to handle π-electron systems, is often coupled with a configuration-interaction (CI) approach to calculate linear optical absorption spectra. arxiv.orgnih.govacs.org
A key advantage of the PPP-CI method is its ability to efficiently incorporate electron correlation effects. arxiv.orgnih.govacs.org Calculations using the PPP model with screened parameters have demonstrated excellent agreement with both experimental results and TDDFT calculations for this compound. arxiv.orgnih.govacs.org These model Hamiltonians are also used to compute the singlet-triplet (spin) gap, providing further insight into electron-correlation effects. nih.govacs.org
Configuration Interaction (CI) methods are essential for accurately describing electron correlation, which is a known challenge for simpler models. In the context of this compound, CI is frequently used in conjunction with the PPP model. arxiv.orgnih.govacs.org Specifically, multi-reference singles-doubles configuration-interaction (MRSD-CI) is applied to both ground and excited states to achieve a more precise description of the electronic structure. nih.govacs.org
For larger PAHs, advanced CI techniques like the Active Learning Configuration Interaction (ALCI) method have been developed to manage the exponential scaling of the full CI problem. core.ac.uknih.gov ALCI uses machine learning to intelligently select the most important electronic configurations from a vast potential space. nih.gov While not always applied directly to this compound in foundational studies, these advanced methods represent the frontier of obtaining near-exact solutions for the electronic states of large, complex PAHs, capturing trends in experimental excitation energies even for very large active spaces. core.ac.uk
Semi-empirical methods offer a computationally efficient alternative for predicting spectroscopic properties. The Linear Combination of Orthogonalized Atomic Orbitals (LCOAO) all-valence-electrons procedure has proven to be particularly effective for predicting the electronic transitions of medium to large benzenoid PAHs, a class of compounds for which other methods can sometimes fail. researchgate.net
This compound was included in a series of 15 benzenoid PAHs for which the LCOAO procedure was shown to yield excellent results in predicting UV-VIS absorbance data. researchgate.net The success of the LCOAO procedure underscores the value of tailored semi-empirical methods for providing reliable spectroscopic predictions for complex aromatic systems. researchgate.netruc.dk
Aromaticity Analysis and Ring Current Mapping
The aromaticity of PAHs is a key concept linked to their stability and electronic properties. This is theoretically investigated through the calculation and visualization of magnetically induced ring currents. uu.nlresearchgate.net Ab initio current-density maps are computed to probe the aromatic character of different regions within a molecule. uu.nl
In related coronene-based systems, these maps reveal distinct patterns of electron delocalization. uu.nlresearchgate.net Typically, these analyses show diatropic (aromatic) currents in the outer rings and sometimes paratropic (anti-aromatic) currents in the central hub, a phenomenon observed in coronene (B32277) itself. uu.nlmdpi.com For instance, in hexabenzocoronenes, which are structurally related to this compound, studies show that the shape of the molecular boundary, rather than planarity, plays the critical role in determining the character of the predicted currents. uu.nlresearchgate.net The analysis reveals features like disjoint local benzenoid diatropic currents linked by a global perimeter current. uu.nl These methods allow for a detailed rationalization of the molecule's aromaticity based on orbital contributions to the current density maps. researchgate.net
Nucleus-Independent Chemical Shift (NICS) Analysis of this compound
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of cyclic molecules. github.ioacs.org It involves placing a "ghost" atom, with no basis functions or electrons, at a specific point of interest, typically the geometric center of a ring, and calculating the magnetic shielding at that point. A negative NICS value indicates shielding, which is a hallmark of aromaticity (a diatropic ring current), while a positive value indicates deshielding, which is characteristic of antiaromaticity (a paratropic ring current). acs.org The method has been refined over the years, with variants like NICS(1), where the probe is placed 1 Å above the ring plane, and NICSzz, which considers only the out-of-plane tensor component of the magnetic shielding, often providing a clearer picture of the π-electron system's contribution to aromaticity. acs.orgresearchgate.net
For large polycyclic aromatic hydrocarbons (PAHs) like this compound, NICS analysis is crucial for understanding the local aromaticity of its constituent rings. Studies on analogous large PAHs, such as coronene and kekulene, have shown that the central rings can be paratropic (having positive NICS values) even when they satisfy the (4n+2) π-electron rule. researchgate.net This phenomenon arises from the complex interplay of currents induced in the larger molecular framework.
Anisotropy of the Induced Current Density (ACID) Plots for Aromatic Systems
The Anisotropy of the Induced Current Density (ACID) is a powerful visualization method used to map electronic delocalization and conjugation pathways in molecules. exlibrisgroup.comnih.gov It provides a 3D representation of the current density induced by an external magnetic field. beilstein-institut.de In an ACID plot, a clockwise-flowing current (represented by red arrows in many visualizations) indicates a diatropic ring current, characteristic of aromaticity, while a counter-clockwise flow signifies a paratropic current associated with antiaromaticity. acs.orgresearchgate.net
For large PAHs, ACID plots offer intuitive insights that complement NICS calculations. An ACID plot for this compound would visualize the flow of π-electrons across its fused-ring system. Based on studies of similar circumarenes, it is expected that this compound would exhibit a strong, dominant diatropic ring current flowing around the perimeter of the entire molecule. acs.orgchem-soc.si
The analysis of smaller circumarenes like ovalene (B110330) and circumanthracene (B1252321) shows that the outer rim sustains a strong diatropic current, while the central rings may possess much weaker or even no induced ring current. acs.org For example, in the calculated ACID plot for circumpyrene (B1261850), only the 26 π-electrons in the outer rim participate significantly in the diatropic ring current, leaving the central benzene (B151609) rings with almost no current. acs.org This suggests that for this compound, the ACID plot would likely reveal a primary global ring current along its boundary, with the internal currents being substantially weaker or following more complex patterns, reflecting the intricate electronic structure of the molecule.
Perimeter Effects on Aromatic Ring Currents in this compound Analogues
The aromatic ring currents in large PAHs are critically influenced by the shape of the molecular perimeter. researchgate.netrug.nl Computational studies on analogues such as circumcoronene (B1264081) and various hexabenzocoronenes have demonstrated that the molecular boundary's shape, rather than its planarity, plays the decisive role in defining the character of the induced currents. researchgate.netuu.nl
A molecule with disjointed, local benzenoid diatropic currents that are linked by a global perimeter current. researchgate.net
A molecule featuring a giant diatropic perimeter current that encloses a weak paramagnetic (paratropic) circulation on the central ring. researchgate.netrug.nl
The current density map of circumcoronene itself is effectively a superposition of these two patterns. researchgate.net It possesses a strong diatropic perimeter current that subsumes weaker benzenoid circulations and a diatropic current on its central "hub". researchgate.netrug.nl This principle of perimeter effects is directly applicable to this compound. As a lower-symmetry analogue of coronene, its specific edge topology dictates the pathways of the induced ring currents. The presence of benzo-fused rings creates a unique perimeter that would result in a distinct current density map, likely dominated by a strong diatropic flow around the circumference, but with internal modulations reflecting its C2v symmetry.
Molecular Modeling and Dynamics Simulations
Influence of Molecular Symmetry on this compound Optoelectronic Properties
The molecular symmetry of a PAH has a profound impact on its optoelectronic properties. This compound possesses a C2v point group symmetry, which is considered a low-symmetry group compared to highly symmetric PAHs like coronene (D6h). arxiv.orgacs.org This lower symmetry has significant consequences for its electronic structure and optical absorption spectra.
Computational studies combining density-functional theory (DFT) and the Pariser–Parr–Pople (PPP) model have been used to investigate the optoelectronic properties of this compound, treated as a low-symmetry graphene quantum dot. arxiv.orgacs.org A key finding from these studies is that for this compound and other low-symmetry PAHs, the first peak in the linear optical absorption spectrum, which corresponds to the optical gap, is of low to moderate intensity. arxiv.orgacs.org The more intense absorption peaks appear at higher energies. arxiv.orgacs.org
This behavior contrasts with some higher-symmetry systems and is a direct result of the selection rules and orbital overlaps dictated by the C2v symmetry. The calculations show good agreement with experimental results for corresponding PAHs, validating the theoretical approach. arxiv.orgacs.org Furthermore, these studies quantify the influence of electron-correlation effects by computing a significant singlet-triplet (spin) gap, another crucial parameter for optoelectronic applications. arxiv.orgacs.org The tailored optoelectronic properties resulting from its specific symmetry make this compound a molecule of interest for potential applications in specialized optoelectronic devices. arxiv.org
Computational Studies of Ionization and Dication Formation in Polycyclic Aromatic Hydrocarbons
Computational chemistry provides essential data on the ionization processes of PAHs, which are fundamental to understanding their behavior in astrophysical environments and technological applications. Theoretical evaluations have been performed for a wide range of PAHs, including this compound (C30H14), to determine their single and double ionization energies. arxiv.orgunica.it
These studies typically use DFT to calculate the energies of the neutral, cationic, and dicationic species. From these, the adiabatic ionization energy (energy difference between the ground states of the neutral and ion) and the vertical ionization energy (energy difference at the fixed geometry of the neutral) can be determined. For the dication, calculations are performed for both the singlet and triplet ground states to predict their relative energies. arxiv.org For the vast majority of PAHs studied, the dication's ground state is predicted to be a singlet. arxiv.org
The calculated ionization data for this compound is summarized below. These values are crucial for models that describe the formation of PAH dications (PAH++) in interstellar regions, which is proposed to occur through sequential photoionization. arxiv.org
Calculated Ionization Properties of this compound
| Property | State | Adiabatic Energy (eV) | Vertical Energy (eV) |
|---|---|---|---|
| Single Ionization Energy | Cation | 6.12 | 6.17 |
| Double Ionization Energy | Dication (Singlet) | 15.78 | 15.94 |
| Dication (Triplet) | 16.79 | 16.87 |
Data sourced from the astraPAH database. unica.it
Deexcitation Dynamics and Photostability Simulations of this compound Ions
Understanding the fate of PAH ions after they absorb high-energy photons is critical for assessing their stability and persistence, particularly in the harsh environment of the interstellar medium. Molecular dynamics simulations and computational models are employed to study the deexcitation pathways of PAH cations. aps.org
Studies on coronene cations provide a template for the processes that this compound ions would undergo. aps.org When a PAH cation absorbs a soft X-ray, a core electron is excited. The resulting core hole is rapidly filled through an Auger decay process, which releases energy by ejecting a second electron (the Auger electron). This two-electron process predominantly forms a highly excited dication. aps.org
This hot dication must then dissipate its excess internal energy. The primary cooling mechanism is through the emission of atoms or small molecules. For hydrogenated PAHs, this typically involves the loss of hydrogen atoms. Computational simulations, using methods like Arrhenius-type cascade models fed with dissociation and transition state energies calculated via DFT, can accurately model this sequential H loss. aps.org These models have shown excellent agreement with experimental data for coronene, demonstrating that in superhydrogenated systems, the extra hydrogens act as a buffer, protecting the core carbon skeleton from fragmentation. aps.org Similar simulations for this compound ions are essential to predict their photostability and subsequent fragmentation patterns following photoexcitation.
Spectroscopic Characterization and Photophysical Dynamics of Dibenzo Bc,ef Coronene
Electronic Absorption and Emission Spectroscopy Research
Analysis of UV-Vis Absorption Spectra and Electronic Transitions in Dibenzo[bc,ef]coronene
The electronic absorption spectra of this compound, like other PAHs, are of considerable interest for both identification and for understanding its fundamental electronic properties. ruc.dk Theoretical studies have been conducted to predict and analyze its electronic transitions.
Computational approaches, such as density-functional theory (DFT) and time-dependent DFT (TDDFT), have been employed to study the optical and electronic properties of this compound. arxiv.org These studies calculate the photo-absorption cross-sections and help in understanding the nature of the electronic states. arxiv.orgarxiv.org For instance, a study utilizing a DFT-based approach benchmarked different functionals (HSE06 and PBE) to ensure accuracy in describing the optical properties. arxiv.org Another theoretical approach, the semi-empirical Linear Combination of Orthogonalized Atomic Orbitals (LCOAO) all-valence-electrons procedure, has also been used to predict the electronic transitions for a series of large benzenoid PAHs, including this compound. ruc.dk
Theoretical models provide insights into the absolute visible–UV photo–absorption cross–section, which has been computed up to approximately 30 eV. arxiv.org These calculations are crucial for interpreting experimental spectra and for applications in fields like astrochemistry, where PAHs are considered components of the interstellar medium. arxiv.orgaanda.org The table below summarizes some calculated electronic properties for the neutral molecule.
Table 1: Calculated Electronic Properties of Neutral this compound
| Property | Value |
|---|---|
| Symmetry Point Group | C₂ᵥ unica.it |
| Adiabatic Single Ionization Energy | 6.12 eV unica.it |
| Vertical Single Ionization Energy | 6.17 eV unica.it |
| Experimental Single Ionization Energy | 6.50 eV unica.it |
| Adiabatic Electron Affinity | 1.42 eV unica.it |
| Vertical Electron Affinity | 1.36 eV unica.it |
Fluorescence Emission Studies and Quantum Yield Determinations
Fluorescence spectroscopy is a key technique for characterizing the emissive properties of PAHs. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical parameter for potential applications in areas like organic light-emitting diodes (OLEDs). nih.govbjraylight.com
While extensive studies exist for many PAHs, specific, experimentally determined fluorescence quantum yield values for this compound are not widely reported in the surveyed literature. The determination of quantum yields often involves either a relative method, comparing the substance to a standard with a known quantum yield, or absolute methods using specialized equipment like an integrating sphere. nih.govbjraylight.com For many complex PAHs, these values can be influenced by experimental conditions.
Solvent Polarity Effects on this compound Fluorescence Emission Behavior
The influence of solvent polarity on the fluorescence emission spectra of PAHs can provide valuable information about the molecule's electronic structure and its interaction with the surrounding environment. Some PAHs, known as "probes," exhibit systematic changes in their fluorescence vibronic band intensity ratios with varying solvent polarity.
However, research has shown that this compound does not behave as a solvent polarity probe. scispace.comoptica.org Studies conducted on a wide range of PAHs have consistently found that the fluorescence emission intensity ratios of this compound remain "essentially constant, irrespective of solvent polarity". scispace.comoptica.orgunt.edu This behavior is in contrast to other coronene (B32277) derivatives, such as dibenzo[a,j]coronene, which do show a dependence on solvent polarity. nih.govdeepdyve.com The lack of sensitivity in this compound is attributed to its symmetrical structure, which reduces differential dipole interactions with solvent molecules in the excited state.
Time-Resolved Spectroscopic Investigations and Excited-State Lifetimes
Time-resolved spectroscopy provides critical insights into the dynamics of excited states, including their lifetimes. The excited-state lifetime is a fundamental photophysical parameter that dictates the time window for processes like fluorescence, intersystem crossing, and energy transfer. hpstar.ac.cnnist.gov
Direct experimental data on the excited-state lifetime of this compound is not prominently available in the reviewed literature. However, studies on related compounds like coronene have used techniques such as time-resolved photoluminescence and transient absorption spectroscopy to investigate excited-state dynamics. hpstar.ac.cn These studies reveal complex behaviors, including the formation of self-trapped excitons, and show that lifetimes can be highly sensitive to molecular arrangement and crystal morphology. hpstar.ac.cn For example, the excited-state absorption signal lifetime for coronene was found to vary dramatically—from picoseconds to nanoseconds—depending on its crystalline form. hpstar.ac.cn Such investigations on this compound would be necessary to fully elucidate its photophysical decay pathways.
Advanced Spectroscopic Techniques for this compound Characterization
Linear Dichroism (LD) Spectroscopy of this compound
Linear dichroism (LD) spectroscopy is a powerful technique for determining the orientation of transition moments within a molecule. By measuring the differential absorption of linearly polarized light by oriented samples (e.g., in a stretched polymer film or a liquid crystal), LD provides information that can help resolve overlapping electronic transitions in complex absorption spectra.
While specific experimental LD spectra for this compound are not detailed in the available search results, its relevance is highlighted in theoretical studies. The LCOAO procedure, used to predict electronic transitions, has also been successfully applied to predict transition moment directions, which are the properties measured by LD spectroscopy. This theoretical framework has been valuable in assigning the complex spectra of various PAHs.
Magnetic Circular Dichroism (MCD) Spectroscopy of this compound
Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field aligned parallel to the direction of light propagation. This method provides valuable insights into the electronic structure of molecules, particularly for polycyclic aromatic hydrocarbons (PAHs) like this compound. The MCD spectrum is sensitive to the symmetry and angular momentum of the ground and excited electronic states, often revealing transitions that are weak or hidden in conventional absorption spectra.
While detailed experimental MCD spectra for this compound are not extensively published, theoretical studies have shown that the Linear Combination of Atomic Orbitals (LCOAO) method can be employed to predict MCD B-terms for a variety of PAHs, including this compound. nih.gov These calculations are crucial for assigning the electronic transitions observed in the UV-Vis absorption spectrum.
For larger PAHs, the MCD spectra can become complex due to the presence of numerous overlapping electronic transitions. cas.cznih.govacs.org Vibrational fine structure further complicates the spectra, but also provides a more detailed fingerprint for molecular identification. cas.cznih.govacs.org The analysis of vibrational splitting in MCD spectra, aided by quantum-chemical simulations, can lead to a more precise understanding of the electronic and geometric structure of these molecules. cas.cznih.govacs.org
Table 1: Key Features of MCD Spectroscopy for PAHs
| Feature | Description | Relevance to this compound |
| B-terms | Dominate the MCD spectra of diamagnetic molecules. Arise from the mixing of electronic states induced by the external magnetic field. | The sign and magnitude of B-terms are indicative of the nature and energy of the π-π* electronic transitions in this compound. |
| Vibrational Splitting | The coupling of electronic transitions with vibrational modes, leading to fine structure in the MCD bands. | Provides a more specific spectral fingerprint, aiding in the differentiation from other similar PAH structures. |
| Computational Modeling | Quantum-chemical methods (e.g., TDDFT, LCOAO) are used to simulate and interpret MCD spectra. nih.govcas.cz | Essential for assigning the complex spectral features and validating experimental observations for this compound. |
X-ray Absorption Spectroscopy for Core-Hole Studies in Related PAHs
X-ray Absorption Spectroscopy (XAS), particularly Near-Edge X-ray Absorption Fine Structure (NEXAFS) or X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for probing the unoccupied electronic structure of molecules. This technique involves the excitation of a core electron (e.g., from the Carbon 1s orbital) to an unoccupied molecular orbital. The resulting spectrum provides detailed information about the elemental composition, chemical state, and local atomic environment.
For PAHs, the C K-edge NEXAFS spectra are of particular interest as they reveal the nature of the unoccupied π* and σ* orbitals. However, the interpretation of these spectra is not straightforward. A significant factor that modifies the spectral features is the "core-hole effect." The creation of a core hole during the X-ray absorption process perturbs the electronic structure of the molecule, leading to a deviation of the observed spectrum from the ground-state density of unoccupied states (DOUS). journaldephysique.orgaip.org
Studies on related PAHs such as coronene, phenanthrene, and chrysene (B1668918) have provided valuable insights that can be extended to understand the expected NEXAFS features of this compound. nih.govjournaldephysique.orgaip.orgelettra.eu
Key Findings from NEXAFS Studies of Related PAHs:
Core-Hole Localization: In PAHs with multiple non-equivalent carbon atoms, the core-hole can be localized on a specific atom. This site-dependent localization significantly influences the transition energies and intensities in the NEXAFS spectrum. journaldephysique.orgaip.org
Vibronic Coupling: The coupling of electronic transitions with vibrational modes (vibronic coupling) plays a crucial role in shaping the NEXAFS spectra of PAHs. nih.govelettra.eu This can lead to the appearance of multiple peaks where only a single electronic transition is expected, as observed in the C1s → LUMO region of coronene and phenanthrene. nih.govelettra.eu The Franck-Condon principle is often used to model these vibrational effects, with in-plane vibrations being the most active. nih.govelettra.eu
Comparison with Theory: Ab initio molecular orbital calculations that explicitly account for the core-hole effect are essential for accurately simulating and interpreting the NEXAFS spectra of PAHs. journaldephysique.orgaip.org Simple models based on the ground-state DOUS are often inadequate. journaldephysique.orgaip.org
Table 2: Comparison of NEXAFS Spectral Features in Related PAHs
| Polycyclic Aromatic Hydrocarbon | Key NEXAFS Spectral Features and Interpretations | Reference |
| Coronene | - A double-peak structure is observed in the C1s → LUMO region, which is attributed to vibronic coupling. nih.govelettra.eu- Significant core-hole effects are present, causing the observed spectrum to differ from the calculated density of unoccupied states. journaldephysique.orgaip.org | nih.govjournaldephysique.orgaip.orgelettra.eu |
| Phenanthrene | - Similar to coronene, shows a double-peak structure in the C1s → LUMO region due to strong vibronic coupling. nih.govelettra.eu | nih.govelettra.eu |
| Chrysene | - The NEXAFS spectrum is significantly influenced by the core-hole effect, which is dependent on the site of the excited carbon atom. journaldephysique.orgaip.org | journaldephysique.orgaip.org |
Based on these findings for structurally similar PAHs, the NEXAFS spectrum of this compound is expected to be rich in features arising from transitions to various π* and σ* orbitals. The interpretation of these features would necessitate a detailed analysis considering the non-equivalent carbon atoms within the molecule, the strong core-hole effects, and the influence of vibronic coupling.
Supramolecular Chemistry and Self Assembly of Dibenzo Bc,ef Coronene Derivatives
Self-Assembly Mechanisms of Dibenzo[bc,ef]coronene Based Systems
The process of self-assembly can be directed by carefully designing the peripheral substituents attached to the this compound core. These substituents can modulate the solubility of the molecules, introduce specific directional interactions, and control the packing geometry of the aromatic discs. For instance, the introduction of flexible alkyl chains can induce liquid crystallinity and promote the formation of columnar structures.
Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the self-assembled structures of coronene (B32277) derivatives on surfaces with sub-molecular resolution. Studies on related polycyclic aromatic diimides have shown that these molecules can form highly ordered two-dimensional (2D) monolayers at the liquid-solid interface. The specific packing arrangement is determined by the interplay between intermolecular interactions and the interaction with the substrate. For example, polycyclic aromatic diimide derivatives with branched alkyl chains can form stable, recognizable 2D structures on highly oriented pyrolytic graphite (B72142) (HOPG).
The self-assembly mechanism often involves a nucleation-growth process, where molecules first form small aggregates (nuclei) in solution or on a surface, which then grow into larger, more ordered structures. The final morphology of the self-assembled system can range from simple dimers and trimers to extended one-dimensional (1D) stacks, 2D sheets, and three-dimensional (3D) crystals.
π-π Stacking Interactions in this compound Assemblies
π-π stacking is the dominant non-covalent interaction governing the self-assembly of this compound and its derivatives. This interaction arises from the electrostatic and dispersive forces between the electron clouds of adjacent aromatic rings. The large surface area of the this compound core allows for significant overlap of π-orbitals, leading to strong attractive forces.
The geometry of the π-π stacked arrangement can vary. In the ideal face-to-face or "sandwich" arrangement, the aromatic cores are perfectly aligned on top of each other. However, due to electrostatic repulsion between the electron-rich centers of the rings, a parallel-displaced arrangement is often more favorable. In this geometry, the aromatic cores are shifted relative to each other, which maximizes the attractive interactions between the electron-rich π-system of one molecule and the electron-deficient σ-framework of the adjacent molecule.
Theoretical studies on the coronene dimer, a closely related system, provide insights into the energetics and geometry of π-π stacking. High-level ab initio calculations have been performed on sandwich and slipped-parallel dimer structures. These calculations reveal a significant biconcave deviation of the coronene sheets from planarity, with the central intersheet C∙∙∙C distances being considerably smaller than typical van der Waals distances arxiv.org. The interaction energy is sensitive to the level of theory and the basis set used in the calculations. For the coronene dimer, dimerization energies have been calculated, with some studies showing that methods like spin-component scaled MP2 can underestimate the binding energy compared to coupled-cluster methods nih.govnih.gov.
The interplanar distance in π-stacked assemblies of coronene derivatives is typically in the range of 3.4 to 3.6 Å. This distance is a key parameter that influences the electronic properties of the material, as it determines the degree of electronic coupling between adjacent molecules. For instance, in cationic π-stacking columns of coronene molecules, the interplanar distances are crucial in determining the charge disproportionation within the stacks kyoto-u.ac.jp.
Below is a table summarizing theoretical calculations of interaction energies for π-stacked coronene dimers, which serves as a model for understanding the interactions in this compound assemblies.
| Calculation Method | Basis Set | Interaction Energy (kcal/mol) | Interplanar Distance (Å) | Reference |
| CCSD(T) | CBS | - | 3.89 | rsc.org |
| SOS-MP2 | def2-TZVP | -8.663 | - | arxiv.org |
| DFT/B3LYP-D3 | def2-TZVP | - | 3.81 | arxiv.org |
Discotic Liquid Crystalline Phases of this compound Derivatives
Derivatives of this compound, when appropriately functionalized with flexible peripheral substituents, can exhibit liquid crystalline behavior. Due to their flat, disc-like molecular shape, they typically form discotic liquid crystal phases. In these phases, the molecules possess a degree of orientational and/or positional order, intermediate between that of a solid crystal and an isotropic liquid.
The most common type of mesophase observed for disc-shaped molecules like this compound derivatives is the columnar phase. In a columnar phase, the disc-like molecules stack on top of one another to form extended columns. These columns then arrange themselves into a two-dimensional lattice, which can be hexagonal, rectangular, or oblique. The interior of the columns is formed by the aromatic cores, which are held together by π-π stacking interactions, while the flexible side chains occupy the space between the columns, providing fluidity to the phase.
The formation and stability of the discotic liquid crystalline phase are highly dependent on the nature of the peripheral substituents. Typically, long, flexible alkyl or alkoxy chains are attached to the this compound core. These chains promote the formation of the liquid crystalline phase by providing the necessary free volume for molecular motion and by preventing the direct crystallization of the aromatic cores. The length and branching of these chains can be varied to tune the transition temperatures and the type of columnar packing.
The ordered arrangement of the aromatic cores within the columns provides pathways for charge transport, making discotic liquid crystals of this compound derivatives promising materials for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs) nih.gov. The efficiency of charge transport is highly dependent on the degree of order within the columns and the inter-disc distance, which is governed by the strength of the π-π stacking interactions. For discotic liquid crystals, balancing the molecular electronic properties with the requirements for self-assembly is crucial for successful applications nih.gov.
The table below provides examples of discotic liquid crystal phases observed in derivatives of related disc-shaped molecules.
| Core Molecule | Substituents | Mesophase Type | Transition Temperatures (°C) |
| Dibenzo[a,c]phenazine | Tetrakis(hexyloxy) and ester groups | Columnar Hexagonal (Colh) | Broad temperature ranges |
| Triphenylene | Hexa-(1′,4′,7′-trioxaoctyl) | Nematic Columnar (NC) | Wide range of concentrations and temperatures in water |
Host-Guest Chemistry Involving this compound Scaffolds
The well-defined structure and electron-rich nature of the this compound scaffold make it an interesting component in host-guest chemistry. Depending on the system, it can act as either a host, encapsulating smaller guest molecules, or as a guest, being accommodated within a larger host molecule or supramolecular assembly.
This compound as a Guest:
The planar, aromatic surface of this compound allows it to be an excellent guest for various molecular hosts that possess complementary cavities. These hosts can be macrocyclic molecules, such as cyclodextrins or calixarenes, or self-assembled supramolecular cages and two-dimensional networks. The primary driving force for the encapsulation of this compound is typically a combination of van der Waals forces, hydrophobic effects (in aqueous media), and π-π stacking interactions between the guest and the aromatic portions of the host.
For instance, coronene has been shown to be an effective guest molecule that can be immobilized within nanoporous supramolecular networks formed on solid surfaces rhhz.net. The size and shape of the pores in the host network are crucial for the selective binding of the coronene guest. STM studies have demonstrated that coronene can be entrapped in the chiral empty pores of a macrocyclic network on a graphite surface, where the size of the cavity (around 1.3 nm) is a good match for the diameter of the coronene molecule (approximately 0.9 nm) rhhz.net. The stability of the guest within the host is often due to attractive dispersion interactions with the host network and the underlying surface rhhz.net.
This compound as a Host:
While less common, derivatives of this compound can be designed to act as hosts for smaller guest molecules. This can be achieved by functionalizing the this compound core with recognition sites, such as hydrogen bonding groups or Lewis acidic/basic centers. Self-assembly of these functionalized derivatives can lead to the formation of cavities or channels that can selectively bind guest molecules.
For example, the self-assembly of this compound derivatives into columnar liquid crystalline phases can create one-dimensional channels between the columns. These channels, surrounded by the flexible side chains, could potentially accommodate small guest molecules. The properties of the host-guest complex would then be a combination of the properties of the this compound host and the encapsulated guest.
Dibenzo Bc,ef Coronene in Advanced Materials and Nanotechnology Research
Applications in Organic Electronics
The unique electronic and photophysical properties of Dibenzo[bc,ef]coronene make it a candidate for use in various organic electronic devices. Its molecular structure, characterized by a C2v symmetry point group, influences its electronic behavior and potential for charge transport.
While research has been conducted on various polycyclic aromatic hydrocarbons and their derivatives for use in Organic Light-Emitting Diodes (OLEDs), specific studies detailing the application and performance of this compound in OLEDs are not extensively available in the reviewed literature. The investigation of related dibenzo[g,p]chrysene (B91316) derivatives has shown promise for blue-emitting OLEDs, suggesting that the broader class of dibenzo-annulated polycyclic aromatic hydrocarbons warrants further exploration for electroluminescent applications. However, dedicated research focusing solely on the electroluminescent properties of this compound is needed to ascertain its suitability and potential performance in OLED devices.
The application of this compound in Organic Field-Effect Transistors (OFETs) is an area of theoretical interest due to its planar structure, which could facilitate intermolecular π-π stacking and efficient charge transport. Studies on similar classes of molecules, such as dibenzo[n]phenacenes, have demonstrated that the molecular packing and resulting crystallinity are crucial for high-performance FETs. For instance, derivatives of dibenzo[a,e]pentalene have been synthesized and utilized in single-crystalline OFETs, showing high hole mobility. While these findings on related compounds are encouraging, specific experimental data on the charge carrier mobility and device performance of OFETs incorporating this compound are not readily found in current research literature. Further investigation is required to synthesize and characterize this compound-based OFETs to evaluate their performance.
Understanding the charge transport mechanism at the molecular level is fundamental for the development of high-performance organic electronic devices. The charge transport properties of polycyclic aromatic hydrocarbons are intrinsically linked to their electronic structure and intermolecular interactions. The general properties of this compound, such as its ionization energy and electron affinity, have been documented. Theoretical studies on related dibenzo[n]phenacenes have shown that C2h symmetry can lead to high crystallinity and favorable packing for charge transport. While these studies provide a framework for understanding charge transport in similar systems, detailed experimental and computational studies specifically focused on the charge transport mechanism in this compound are limited. Such studies would be essential to elucidate the dominant charge transport regime (e.g., hopping versus band-like transport) and to identify factors that limit charge carrier mobility in materials based on this molecule.
| Property | Value |
| Symmetry Point Group | C2v |
| Single Ionization Energy (Adiabatic) | 6.12 eV |
| Single Ionization Energy (Vertical) | 6.17 eV |
| Experimental Single Ionization Energy | 6.50 eV |
| Electron Affinity (Adiabatic) | 1.42 eV |
| Electron Affinity (Vertical) | 1.36 eV |
Role in Graphene-like Materials and Quantum Dots
The structural similarity of this compound to fragments of graphene suggests its potential use as a building block or a model system for understanding the properties of more complex nanocarbon materials.
Polycyclic aromatic hydrocarbons (PAHs) belonging to the coronene (B32277) family have been utilized as molecular models for graphene quantum dots (GQDs). These model systems allow for the theoretical study of the optical and electronic properties of GQDs as a function of their size and shape. The absorption spectra of such coronene-like molecules have been calculated to understand the quantum confinement effects in GQDs. While this compound fits within this class of molecules and could theoretically serve as a model for a specific GQD structure, direct experimental evidence of its use as a precursor in the bottom-up synthesis of GQDs is not prominently featured in the scientific literature. The relationship between the electronic structure of coronene and that of graphene has been a subject of research, providing insights into how the properties of a single molecule evolve towards those of a 2D material.
The hydrogenation of polycyclic aromatic hydrocarbons is a known method to modify their electronic and structural properties. For instance, studies on coronene have shown that it can act as a catalyst for the formation of molecular hydrogen through the interaction with atomic hydrogen (or deuterium), leading to the hydrogenation of the outer edges of the molecule. This process of hydrogenation alters the sp²-hybridized carbon framework, which can be relevant for tuning the properties of nanocarbon materials. However, specific research on the synthesis, properties, and applications of hydrogenated this compound within the context of nanocarbon research is not well-documented. Further studies are needed to explore how hydrogenation affects the electronic structure, stability, and potential applications of this compound-based materials.
Energy Storage Applications of this compound Related Structures
This compound as a Cathode Material in Advanced Batteries
Current research on the application of polycyclic aromatic hydrocarbons (PAHs) in energy storage has primarily focused on compounds like coronene. For instance, coronene has been investigated as a high-voltage cathode material for potassium-ion batteries, demonstrating the potential of this class of molecules in advanced battery technologies. nih.govchemrxiv.org Additionally, computational studies have explored boron-doped coronenes as promising positive electrode materials for lithium-ion batteries. rsc.org
However, a review of available scientific literature indicates a lack of specific research into the use of this compound as a cathode material in advanced batteries. While the broader family of PAHs is being explored for such applications, dedicated studies on the electrochemical properties and performance of this compound in a battery setting are not presently available.
Interstellar Medium (ISM) and Astrochemistry Implications
Role of Polycyclic Aromatic Hydrocarbons in Interstellar Environments
Polycyclic Aromatic Hydrocarbons (PAHs) are a significant component of the organic matter in space and are considered to be one of the primary forms of carbon in the interstellar medium (ISM). nih.govresearchgate.net These molecules are widespread, being found in a variety of astrophysical objects such as planetary nebulae, reflection nebulae, and entire galaxies. unica.it The presence of PAHs is inferred from a series of prominent infrared (IR) emission features, often referred to as Aromatic Infrared Bands (AIBs), that dominate the IR spectra of many celestial sources. doi.org
PAHs in the ISM exist as a mixture of neutral species, ions, and radicals. researchgate.net They are believed to play a crucial role in several astrophysical processes. For instance, they are implicated in the extinction of ultraviolet (UV) light from stars and are considered potential carriers of the Diffuse Interstellar Bands (DIBs), which are mysterious absorption features observed in the spectra of stars. researchgate.net The study of PAHs and their chemical evolution is vital for understanding the physical and chemical conditions within different interstellar environments. unica.itdoi.org
Stability and Reactivity of this compound Ions in Astrophysical Contexts
In the harsh environment of the interstellar medium, PAHs like this compound are subjected to intense ultraviolet radiation, which can lead to their ionization. The stability and reactivity of the resulting ions are critical to their persistence and chemical evolution in astrophysical contexts.
Experimental and computational data provide insights into the fundamental properties of this compound that influence its stability. The ionization energy, which is the minimum energy required to remove an electron from the molecule, is a key parameter. For this compound, the single ionization energy has been experimentally determined to be 6.50 eV. unica.it This value is crucial for models of interstellar chemistry as it determines the likelihood of ionization by the interstellar radiation field.
The stability of PAH cations, including those of this compound, is a significant factor in their potential role as carriers of the Diffuse Interstellar Bands. nih.gov Laboratory studies on related PAH cations, such as those derived from pyrene (B120774) and coronene, investigate their photostability when exposed to vacuum ultraviolet (VUV) photons, simulating conditions in photodissociation regions of the ISM. doi.org The fragmentation pathways of these ions upon absorbing high-energy photons determine their survival and the types of smaller molecules they may form.
While direct experimental studies on the specific reaction kinetics of this compound ions in the ISM are limited, the general behavior of PAH ions suggests they are relatively stable and can persist in the gas phase of interstellar clouds. Their reactivity would be governed by ion-molecule reactions with other interstellar species, contributing to the complex web of astrochemistry.
Below is a table summarizing some of the key properties of this compound relevant to its astrophysical implications:
| Property | Value |
| Chemical Formula | C₃₀H₁₄ |
| Symmetry Point Group | C2v |
| Single Ionization Energy (Adiabatic) | 6.12 eV |
| Single Ionization Energy (Vertical) | 6.17 eV |
| Single Ionization Energy (Experimental) | 6.50 eV |
| Electron Affinity (Adiabatic) | 1.42 eV |
| Electron Affinity (Vertical) | 1.36 eV |
Data sourced from the NIST Theoretical and Experimental Database unica.it.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for Complex Dibenzo[bc,ef]coronene Architectures
The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) like this compound and its derivatives often involves multi-step procedures that can be synthetically demanding. Future research will likely focus on the development of more efficient and versatile synthetic methodologies. A significant challenge lies in achieving regioselective functionalization to tune the molecule's electronic properties and self-assembly behavior.
One promising approach is the use of organophotocatalysis, which has shown success in the synthesis of other complex PAHs like dibenzo[g,p]chrysenes. These methods can enable sequential single-electron oxidative spirocyclization and 1,2-aryl migration, potentially offering a more direct route to complex this compound cores. The development of such metal-free catalytic systems would not only enhance synthetic efficiency but also align with the principles of green chemistry.
On-surface synthesis is another burgeoning field that holds immense promise for creating precisely defined this compound-based nanostructures. This bottom-up approach, typically performed under ultra-high vacuum (UHV) conditions on crystalline surfaces like Au(111) or Cu(111), allows for the direct formation of covalent bonds between precursor molecules. This technique can lead to the creation of extended 2D networks and molecular wires with atomic precision, which are difficult to achieve through traditional solution-phase chemistry. Future work in this area will likely explore a wider range of precursor designs to control the dimensionality and electronic properties of the resulting nanostructures.
| Synthetic Approach | Precursor Type | Key Transformation | Potential Architectures |
| Solution-Phase Organophotocatalysis | Substituted benzene (B151609) and naphthalene (B1677914) derivatives | Sequential single-electron oxidative spirocyclization | Functionalized this compound cores |
| On-Surface Synthesis (UHV) | Halogenated this compound precursors | Surface-catalyzed dehalogenative coupling | 2D covalent networks, molecular wires |
Advanced Characterization Techniques for this compound Nanoassemblies
Understanding the structure-property relationships in this compound-based materials necessitates the use of advanced characterization techniques capable of probing their nanoassemblies with high spatial and energetic resolution. While conventional techniques provide bulk information, a deeper understanding requires looking at the single-molecule and nanoscale level.
Ultra-high vacuum scanning tunneling microscopy (UHV-STM) and non-contact atomic force microscopy (nc-AFM) are powerful tools for visualizing the self-assembly of this compound on surfaces with sub-molecular resolution. Future research will increasingly employ these techniques to elucidate the intricate packing motifs and intermolecular interactions that govern the formation of nanoassemblies. Tip-functionalization in nc-AFM, for instance with a single carbon monoxide molecule, can provide unprecedented detail about the bond structure of individual molecules and their assemblies.
Spectroscopic techniques are also evolving to provide more detailed insights into the electronic and photophysical properties of this compound nanoaggregates. For instance, tip-enhanced Raman spectroscopy (TERS) can provide vibrational information with nanoscale spatial resolution, allowing for the chemical identification of different domains within a self-assembled layer. Time-resolved spectroscopic techniques will be crucial for understanding the dynamics of excited states in these materials, which is vital for their application in optoelectronic devices.
Integration of this compound into Multifunctional Material Systems
The promising electronic properties of this compound make it a strong candidate for integration into a variety of multifunctional material systems. A key area of future research will be the incorporation of this molecule into organic electronic devices.
In the realm of organic field-effect transistors (OFETs), the planar structure and potential for π-π stacking of this compound suggest it could exhibit high charge carrier mobility. While experimental data for this compound-based OFETs is still emerging, related disc-shaped PAHs like hexa-peri-hexabenzocoronene have shown promising performance. Future work will involve the synthesis of soluble this compound derivatives to facilitate solution-processing of thin films and the optimization of device architecture to maximize performance.
This compound and its derivatives also have potential as non-fullerene acceptors in organic solar cells (OSCs). The ability to tune the electronic energy levels through chemical functionalization is a key advantage. The development of new this compound-based acceptors could lead to OSCs with improved power conversion efficiencies and stability. Computational screening, such as inverse materials design, could accelerate the discovery of promising candidate molecules for this application.
| Application Area | Desired Property of this compound | Potential Performance Metric |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good film morphology | Field-effect mobility > 1 cm²/Vs |
| Organic Solar Cells (OSCs) | Tunable HOMO/LUMO levels, strong light absorption | Power conversion efficiency > 15% |
| Molecular Electronics | Defined self-assembly, predictable conductance | Single-molecule conductance |
Deepening Theoretical Understanding of this compound Electronic and Excited States
Concurrent with experimental advances, a deeper theoretical understanding of the electronic and excited-state properties of this compound is crucial for guiding the design of new materials. Computational methods, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for predicting the behavior of these molecules.
Future theoretical work will focus on more accurate predictions of the electronic structure and optical properties of this compound and its derivatives. This includes calculating ionization potentials, electron affinities, and the energies and oscillator strengths of electronic transitions. These calculations are essential for predicting the performance of these materials in electronic and optoelectronic devices. For instance, accurate predictions of HOMO and LUMO energy levels are critical for designing efficient donor-acceptor pairs in organic solar cells.
Furthermore, computational modeling will play a vital role in understanding the self-assembly of this compound. Molecular dynamics simulations can provide insights into the intermolecular forces that drive the formation of nanoassemblies and predict the most stable packing arrangements. This theoretical understanding will be invaluable for designing molecules that self-assemble into desired nanostructures for specific applications.
| Property | Computational Method | Calculated Value for this compound |
| Adiabatic Single Ionization Energy | DFT | 6.12 eV |
| Vertical Single Ionization Energy | DFT | 6.17 eV |
| Adiabatic Electron Affinity | DFT | 1.42 eV |
| Vertical Electron Affinity | DFT | 1.36 eV |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
